(Diethoxymethyl)(diethyl)oxo-lambda~5~-phosphane
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Overview
Description
(Diethoxymethyl)(diethyl)oxo-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C9H21O5P. This compound is known for its unique structure, which includes both ethoxy and ethyl groups attached to a phosphane core. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxymethyl)(diethyl)oxo-lambda~5~-phosphane typically involves the reaction of diethyl phosphite with ethyl formate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and the product is isolated through distillation or crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity. The product is then purified using techniques such as fractional distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Diethoxymethyl)(diethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: It can be reduced to form phosphines or phosphine oxides.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Diethoxymethyl)(diethyl)oxo-lambda~5~-phosphane is used as a reagent in the synthesis of various organophosphorus compounds. It is also used in the preparation of phosphonate esters, which are important intermediates in organic synthesis .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating phosphonate metabolism. It is also used in the development of enzyme inhibitors .
Medicine
In medicine, this compound is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents .
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. It is also used in the formulation of agricultural chemicals such as herbicides and insecticides .
Mechanism of Action
The mechanism of action of (Diethoxymethyl)(diethyl)oxo-lambda~5~-phosphane involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl ethoxymethylenemalonate: Similar in structure but used primarily in organic synthesis as a building block for more complex molecules.
Diethyl (hydroxymethyl)phosphonate: Used in the synthesis of phosphonate esters and as a reagent in organic chemistry.
Dimethyl hydroxymethylphosphonate: Similar applications in organic synthesis and as a flame retardant.
Uniqueness
(Diethoxymethyl)(diethyl)oxo-lambda~5~-phosphane is unique due to its combination of ethoxy and ethyl groups attached to a phosphane core, which imparts distinct reactivity and versatility in various chemical reactions. Its applications in diverse fields such as chemistry, biology, medicine, and industry further highlight its importance.
Properties
CAS No. |
4042-55-1 |
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Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-[diethylphosphoryl(ethoxy)methoxy]ethane |
InChI |
InChI=1S/C9H21O3P/c1-5-11-9(12-6-2)13(10,7-3)8-4/h9H,5-8H2,1-4H3 |
InChI Key |
MQNMCVKHYCWDBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)P(=O)(CC)CC |
Origin of Product |
United States |
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